An In-depth Technical Guide to the Synthesis and Characterization of Diphenylantimony Trichloride
An In-depth Technical Guide to the Synthesis and Characterization of Diphenylantimony Trichloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the synthesis and characterization of diphenylantimony trichloride (Ph₂SbCl₃), a pentavalent organoantimony compound. It details synthetic methodologies, extensive characterization data, and the logical workflows for its preparation and analysis.
Introduction
Diphenylantimony trichloride, with the chemical formula C₁₂H₁₀Cl₃Sb, is an organometallic compound featuring a central antimony(V) atom bonded to two phenyl groups and three chlorine atoms.[1] Its CAS number is 21907-22-2.[1] Organoantimony compounds are a subject of ongoing research due to their diverse applications, including their use as catalysts, in materials science, and for their potential biological activities. Understanding the synthesis and thoroughly characterizing the resulting product is fundamental for any subsequent application. In the solid state, diphenylantimony trichloride has been shown to exist as a chlorine-bridged dimer.[2] This guide outlines the primary synthetic routes and the key analytical techniques employed for its characterization.
Synthesis of Diphenylantimony Trichloride
The synthesis of diphenylantimony trichloride can be achieved through several routes, most commonly involving the chlorination of a suitable triphenylantimony precursor or the reaction of an organometallic phenylating agent with an antimony(V) halide.
Synthetic Pathways
Several synthetic strategies can be employed:
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Chlorination of Triphenylstibine: This is a common method involving the oxidative chlorination of triphenylstibine (Ph₃Sb). The reaction typically uses a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in an inert solvent.
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Reaction of Phenylmagnesium Bromide with Antimony Pentachloride: A Grignard reagent, phenylmagnesium bromide (PhMgBr), can be reacted with antimony pentachloride (SbCl₅). This method requires careful control of stoichiometry to achieve the desired disubstituted product.
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Redistribution Reaction: A redistribution reaction between triphenylstibine and antimony trichloride or pentachloride under specific conditions can also yield the target compound.
The workflow for a common synthetic approach is visualized below.
Caption: Synthetic workflow for diphenylantimony trichloride.
Experimental Protocol: Chlorination of Triphenylstibine
This protocol describes a representative method for synthesizing diphenylantimony trichloride.
Materials:
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Triphenylstibine (Ph₃Sb)
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Sulfuryl chloride (SO₂Cl₂)
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Carbon tetrachloride (CCl₄), anhydrous
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Hexane, anhydrous
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Ice bath
Procedure:
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In a 250 mL round-bottom flask, dissolve triphenylstibine (10 mmol) in 100 mL of anhydrous carbon tetrachloride.
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Cool the solution in an ice bath to 0°C with continuous stirring.
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Slowly add a solution of sulfuryl chloride (10 mmol) in 20 mL of anhydrous carbon tetrachloride to the stirred solution via a dropping funnel over 30 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
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Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot chloroform and then add hexane until turbidity is observed.
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Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to facilitate complete crystallization.
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Collect the white crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization of Diphenylantimony Trichloride
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the key analytical data and a logical workflow for the characterization process.
Physical and Spectroscopic Data
The physical and spectroscopic properties of diphenylantimony trichloride are summarized in the tables below.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀Cl₃Sb[1] |
| Molecular Weight | 382.3 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | 143-145 °C |
| Solubility | Soluble in chloroform, acetone; sparingly soluble in hydrocarbons. |
Table 2: Spectroscopic Data
| Technique | Expected Data |
|---|---|
| ¹H NMR (CDCl₃) | Multiplets in the range of δ 7.4-8.2 ppm corresponding to the phenyl protons. |
| ¹³C NMR (CDCl₃) | Resonances for the phenyl carbons, typically between δ 128-140 ppm. The ipso-carbon (C-Sb) will show a distinct chemical shift. |
| Infrared (IR) (KBr, cm⁻¹) | Phenyl C-H stretching (~3050 cm⁻¹), C=C ring stretching (~1480, 1435 cm⁻¹), and Sb-C stretching (~450 cm⁻¹). Strong Sb-Cl stretching bands are expected in the far-IR region (< 400 cm⁻¹). |
| Mass Spectrometry (EI-MS) | The mass spectrum would show a characteristic isotopic pattern for antimony (¹²¹Sb, ¹²³Sb) and chlorine (³⁵Cl, ³⁷Cl). Fragmentation would likely involve the loss of chlorine atoms and phenyl groups. |
Characterization Workflow
A systematic approach is taken to characterize the synthesized product, starting from basic physical measurements and progressing to more complex structural analysis.
Caption: Logical workflow for the characterization of Ph₂SbCl₃.
Experimental Protocol: NMR Sample Preparation
Objective: To prepare a sample of diphenylantimony trichloride for ¹H and ¹³C NMR analysis.
Materials:
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Synthesized diphenylantimony trichloride
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Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
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NMR tube (5 mm)
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Vial and spatula
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Pipette
Procedure:
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Ensure the NMR tube is clean and dry.
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Weigh approximately 15-20 mg of the diphenylantimony trichloride sample directly into a clean, dry vial.
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Using a pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.
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Gently swirl or vortex the vial until the sample is completely dissolved.
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Transfer the solution from the vial into the NMR tube using a clean pipette.
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Cap the NMR tube securely.
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Wipe the outside of the NMR tube to remove any dust or residue.
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The sample is now ready for insertion into the NMR spectrometer for data acquisition.
